3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid
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Overview
Description
“3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid” is a chemical compound with the empirical formula C9H8F2O2 . It is used as an intermediate in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid” consists of a propanoic acid group attached to an oxazole ring, which is further substituted with a 2,4-difluorophenyl group . The molecular weight of the compound is 186.16 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.16 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Environmental Persistence and Degradation
Polyfluoroalkyl chemicals, closely related to the chemical structure of 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid, are widely used in industrial and commercial applications. Their degradation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) raises environmental concerns due to their persistent and toxic profiles. Understanding the microbial degradation pathways of these compounds is crucial for evaluating their environmental fate and impacts. Studies have explored microbial degradation processes, identifying potential precursors and degradation products to better assess the risks and manage these chemicals in the environment (Liu & Avendaño, 2013).
Analytical Detection and Monitoring
The accurate detection and quantification of polyfluoroalkyl substances (PFAS), which are structurally similar to 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid, are vital for environmental monitoring and risk assessment. Advanced analytical methods, including high-resolution mass spectrometry, have been developed to identify and measure the concentrations of PFAS in various environmental matrices. These methods aim to fill knowledge gaps regarding the environmental behavior, bioaccumulation, and potential health effects of PFAS, facilitating regulatory efforts and remediation strategies (Houde et al., 2006).
Implications for Environmental Health and Safety
The persistence and widespread detection of PFAS, including compounds with similar properties to 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid, have implications for environmental health and safety. Research focusing on their bioaccumulation and toxicological profiles is essential for understanding the risks associated with exposure. Efforts to develop more sustainable and less harmful alternatives to these chemicals are underway, highlighting the need for continuous research and innovation in chemical manufacturing and environmental management (Wang et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c13-7-1-2-8(9(14)5-7)10-6-15-11(18-10)3-4-12(16)17/h1-2,5-6H,3-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQUUDVIZGIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(O2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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